REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:7]([CH3:11])=[N:8][S:9][CH:10]=1)=[O:5])C.C1COCC1.Cl>>[CH3:11][C:7]1[C:6]([C:4]([OH:5])=[O:3])=[CH:10][S:9][N:8]=1
|
Name
|
|
Quantity
|
23.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=NSC1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in an ice bath
|
Type
|
EXTRACTION
|
Details
|
the resultant mixture was extracted with ether (3×100 mL)
|
Type
|
WASH
|
Details
|
washed with water (100 mL), brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to about 10 mL
|
Type
|
ADDITION
|
Details
|
Addition of hexanes to the above mixture
|
Type
|
CUSTOM
|
Details
|
resulted in the precipitation of the product which
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with hexanes
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |